molecular formula C30H29F3N6O B607014 Ddr1-IN-2 CAS No. 1429617-90-2

Ddr1-IN-2

Cat. No. B607014
M. Wt: 546.59
InChI Key: DDLPXZXBWGJRGK-UHFFFAOYSA-N
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Description

“Ddr1-IN-2” is a potent, selective, ATP-competitive Discoidin domain receptor 1 (DDR1) inhibitor . It is also known as DDR1 Inhibitor 7rh . It has been shown to inhibit the tumorigenicity of nasopharyngeal carcinoma (NPC) cells and prevents the proliferation, invasion, and adhesion of cancer cells .


Physical And Chemical Properties Analysis

“Ddr1-IN-2” is a small potent kinase inhibitor . The specific physical and chemical properties of “Ddr1-IN-2” were not found in the retrieved information.

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically the study of various cancers .

Summary of the Application

Discoidin domain receptors 1 (DDR1) and 2 (DDR2) are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions . Ddr1-IN-2, as an inhibitor of DDR1, has shown potential in cancer treatment .

Methods of Application or Experimental Procedures

The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 and DDR2 . These inhibitors have been developed and proved to be highly efficacious in reducing tumor progressions .

Results or Outcomes

The results show that Ddr1-IN-2 has been effective in inhibiting melanoma cell proliferation in both in vitro and ex vivo assays . It was also effective in animal melanoma xenograft models .

Application in Neuroectodermal Growth and Development

Specific Scientific Field

The specific scientific field for this application is Neuroscience , specifically the study of neuroectodermal growth and development .

Summary of the Application

DDR1 has been identified as a primary marker for neuroectodermal growth and development in mice . As an inhibitor of DDR1, Ddr1-IN-2 could potentially be used to study the role of DDR1 in these processes .

Methods of Application or Experimental Procedures

The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 in neuroectodermal cells . The effects of Ddr1-IN-2 on the growth and development of these cells can then be studied .

Application in Kinase Selectivity Research

Specific Scientific Field

The specific scientific field for this application is Biochemistry , specifically the study of kinase selectivity .

Summary of the Application

DDR1 inhibitors, including Ddr1-IN-2, have been used in research to study kinase selectivity . This research could lead to the development of more selective and effective kinase inhibitors .

Methods of Application or Experimental Procedures

The methods of application involve the use of Ddr1-IN-2 in biochemical assays to study its selectivity for DDR1 over other kinases .

Application in Inflammatory Disorders

Specific Scientific Field

The specific scientific field for this application is Immunology , specifically the study of inflammatory disorders .

Summary of the Application

DDR dysregulation has been attributed to a variety of human disorders, including some inflammatory disorders . As an inhibitor of DDR1, Ddr1-IN-2 could potentially be used to study the role of DDR1 in these processes .

Methods of Application or Experimental Procedures

The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 in cells involved in inflammatory responses . The effects of Ddr1-IN-2 on the inflammatory processes can then be studied .

Application in Neurodegenerative Disorders

Specific Scientific Field

The specific scientific field for this application is Neuroscience , specifically the study of neurodegenerative disorders .

Summary of the Application

DDR dysregulation has also been attributed to some neurodegenerative disorders . As an inhibitor of DDR1, Ddr1-IN-2 could potentially be used to study the role of DDR1 in these processes .

Methods of Application or Experimental Procedures

The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 in neuronal cells . The effects of Ddr1-IN-2 on the progression of neurodegenerative disorders can then be studied .

properties

IUPAC Name

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPXZXBWGJRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

Citations

For This Compound
10
Citations
HG Kim, L Tan, EL Weisberg, F Liu… - ACS chemical …, 2013 - ACS Publications
… We next used DDR1-IN-1 and DDR1-IN-2 to assess the consequences of inhibiting DDR1 activity in a panel of different cancer cell lines that have been reported to possess DDR1 gain-…
Number of citations: 146 pubs.acs.org
A Ezell - 2013 - core.ac.uk
… We next used DDR1-IN-1 and DDR1-IN-2 to assess the consequences of inhibiting DDR1 activity in a panel of different cancer cell lines that have been reported to possess DDR1 gain…
Number of citations: 0 core.ac.uk
CM Borza, G Bolas, F Bock, X Zhang, FC Akabogu… - JCI insight, 2022 - ncbi.nlm.nih.gov
… Thus, BCR has been identified as a target for DDR1 in 2 independent studies using 2 different approaches. We showed that DDR1 phosphorylates BCR at Tyr177 in RPTECs, a site that …
Number of citations: 14 www.ncbi.nlm.nih.gov
H Wang, Y Wen, L Wang, J Wang, H Chen… - International …, 2022 - Elsevier
… 1 and DDR1-IN-2. Our results confirmed DDR1 inhibitors DDR1-IN-1 and DDR1-IN-2 exerted … Our results highlighted that both the particular DDR1 inhibitors DDR1-IN-1 and DDR1-IN-2 …
Number of citations: 3 www.sciencedirect.com
A Dorison, JC Dussaule, C Chatziantoniou - Nephron, 2017 - karger.com
… [48] created 2 specific inhibitors of DDRs, DDR1-IN-1, and DDR1-IN-2 derived, respectively, from nilotinib and imatinib. DDR1-IN-1 displayed a better selectivity than DDR1-IN-2 but …
Number of citations: 45 karger.com
A Elkamhawy, Q Lu, H Nada, J Woo, G Quan… - International Journal of …, 2021 - mdpi.com
… Despite the high potency of DDR1-IN-2 over DDR1, it also … alanine and the azaindole ring of DDR1-IN-2 (Figure 4C) and … ” and “Linker” region of DDR1-IN-2, clarifying its ability to more …
Number of citations: 40 www.mdpi.com
M Sala, N Allain, M Moreau, A Jabouille, E Henriet… - Oncogene, 2022 - nature.com
Combined therapy with anti-BRAF plus anti-MEK is currently used as first-line treatment of patients with metastatic melanomas harboring the somatic BRAF V600E mutation. However, …
Number of citations: 8 www.nature.com
GSP Matada, A Das, PS Dhiwar, A Ghara - Medicinal Chemistry Research, 2021 - Springer
… )-3-(trifluoromethyl)benzamide (DDR1-IN-2) with potent and selective DDR1 tyrosine kinase … These compounds also inhibited proliferation in various cancer cell lines, where DDR1-IN-2 …
Number of citations: 14 link.springer.com
M Sala, N Allain, A Jabouille, E Henriet… - bioRxiv, 2019 - biorxiv.org
Anti-BRAF plus anti-MEK are used as first-line treatment of patients with metastatic melanomas harboring BRAF V600E mutation. The main issue with targeted therapy is acquired …
Number of citations: 2 www.biorxiv.org
C Chen, J Deng, X Yu, F Wu, K Men, Q Yang… - Molecular …, 2016 - pubs.rsc.org
… Kim et al. reported two DDR1 inhibitors, DDR1-IN-1 exhibit an IC 50 value of 105 nM and the similar activity of DDR1-IN-2. However, most of the reported DDR1 inhibitors were …
Number of citations: 22 pubs.rsc.org

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